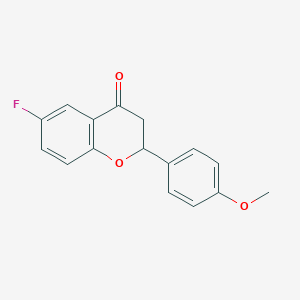
4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the chromanone family, which is a significant structural entity in medicinal chemistry. Chromanones are oxygen-containing heterocycles that serve as building blocks for various medicinal compounds due to their broad range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves several steps. One common method includes the reaction of 4-fluorothiophenol with crotonic acid in the presence of iodine as a catalyst. The reaction is carried out at room temperature for 12 hours, followed by the addition of a cold saturated sodium thiosulfate solution to quench the reaction . Industrial production methods often involve optimizing these conditions to improve yield and reduce costs.
Analyse Des Réactions Chimiques
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Chroman-4-one: Lacks the fluorine and methoxy substituents but shares the core structure.
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one: Contains hydroxyl groups instead of fluorine and methoxy groups, leading to different biological properties.
Propriétés
Numéro CAS |
845-12-5 |
|---|---|
Formule moléculaire |
C16H13FO3 |
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
6-fluoro-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3 |
Clé InChI |
YAMGMTOTNANQRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)
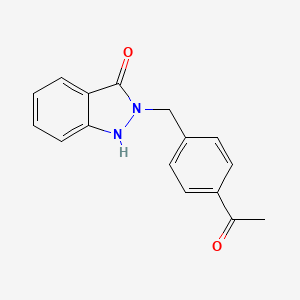
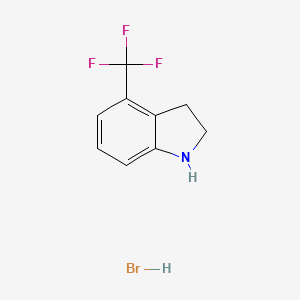

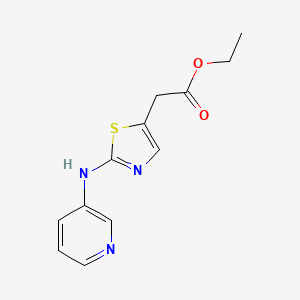
![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)
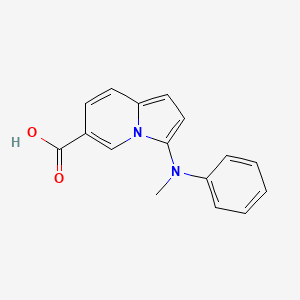
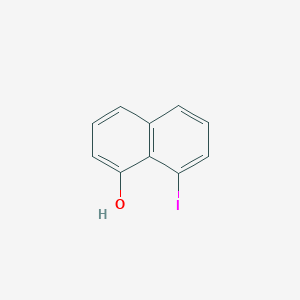

![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

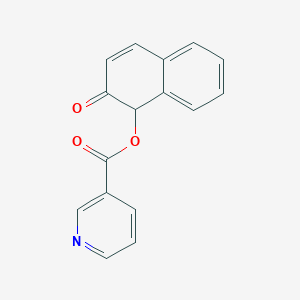
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
